An In-depth Technical Guide to the Mechanism of Action of DS16570511
An In-depth Technical Guide to the Mechanism of Action of DS16570511
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS16570511 is a cell-permeable small molecule initially identified as a specific inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel for calcium influx into the mitochondrial matrix. Subsequent research has revealed a more complex pharmacological profile, indicating that DS16570511 also exerts off-target effects on the mitochondrial electron transport chain and other key components of mitochondrial function. This guide provides a comprehensive overview of the multifaceted mechanism of action of DS16570511, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to serve as a technical resource for the scientific community.
Core Mechanism of Action: Inhibition of the Mitochondrial Calcium Uniporter (MCU)
DS16570511 was first identified through a high-throughput screening of 120,000 small molecules as an inhibitor of mitochondrial Ca2+ influx.[1] The primary mechanism of action is the inhibition of the mitochondrial calcium uniporter (MCU), a protein complex located in the inner mitochondrial membrane responsible for the uptake of Ca2+ into the mitochondrial matrix. This process is crucial for regulating cellular signaling, bioenergetics, and cell death pathways.
The inhibitory effect of DS16570511 on the MCU complex has been demonstrated in various experimental systems, including cultured cells and isolated mitochondria from different species.[1][2] The inhibition extends to Ca2+ influx driven by the overexpression of either the pore-forming subunit MCU or its regulatory subunit MICU1, suggesting that DS16570511 targets the functional uniporter complex.[1][2][3][4]
Quantitative Data: Inhibitory Potency against MCU
The inhibitory activity of DS16570511 against mitochondrial calcium uptake is dose-dependent. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system.
| System | Parameter Measured | IC50 Value | Reference |
| HEK293A Cells | Serum-induced mitochondrial Ca2+ influx | 7 µM | [1] |
| Isolated Rat Liver Mitochondria | Mitochondrial Ca2+ uptake (succinate as substrate) | 9.2 µM | [4] |
| Isolated Rat Liver Mitochondria | Mitochondrial Ca2+ uptake (F_oF_1-ATPase driven) | 57.7 µM | [4] |
Off-Target Effects and a More Complex Mechanism
While the inhibition of MCU is a primary action of DS16570511, several studies have highlighted its effects on other mitochondrial functions, challenging the notion of its specificity. These off-target effects are crucial for the interpretation of experimental results and for considering its therapeutic potential.
Effects on Mitochondrial Membrane Potential
There are conflicting reports regarding the effect of DS16570511 on the mitochondrial membrane potential (ΔΨm), the driving force for mitochondrial Ca2+ uptake.
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Initial findings: The initial report by Kon et al. suggested that DS16570511 inhibits mitochondrial Ca2+ uptake without affecting the mitochondrial membrane potential.[3][4]
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Contradictory evidence: Subsequent studies by Payne et al. and Belosludtsev et al. demonstrated that DS16570511 can indeed affect the mitochondrial membrane potential, causing either depolarization or hyperpolarization depending on the concentration and cell type.[3][4][5][6] In isolated brain mitochondria, 30 µM DS16570511 caused hyperpolarization in resting neurons, while 45 µM led to temporary depolarization.[5] High concentrations of DS16570511, particularly in the presence of Ca2+, have been shown to cause a collapse of the mitochondrial membrane potential.[5]
Inhibition of Respiratory Chain Complexes and F_oF_1-ATPase/ANT
A significant off-target effect of DS16570511 is the inhibition of the mitochondrial electron transport chain (ETC).
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Complex II Inhibition: Research indicates that DS16570511 particularly inhibits Complex II (succinate dehydrogenase) of the respiratory chain.[3][4][5][6][7] The carboxyl group at the molecular terminus of DS16570511 is believed to be crucial for this inhibitory action.[3][4][6][7]
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Other Mitochondrial Targets: In addition to Complex II, DS16570511 has been shown to inhibit F_oF_1-ATPase and the adenine (B156593) nucleotide translocator (ANT).[3][4][6][7]
Quantitative Data: Inhibitory Potency against Off-Target Molecules
| System | Parameter Measured | IC50 Value | Reference |
| Isolated Rat Liver Mitochondria | Membrane potential formation | 10.8 µM | [3][4] |
| Isolated Rat Liver Mitochondria | Oxygen consumption (glutamate & malate (B86768) as substrates - Complex I) | 40.9 µM | [3][4] |
| Isolated Rat Liver Mitochondria | Oxygen consumption (succinate as substrate - Complex II) | 9.5 µM | [3] |
| Isolated Rat Liver Mitochondria | F_oF_1-ATPase/ANT activity | 97.2 µM | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DS16570511 Action
Caption: Mechanism of action of DS16570511 targeting the MCU complex and off-target mitochondrial proteins.
Experimental Workflow: Mitochondrial Calcium Uptake Assay
Caption: A generalized workflow for measuring mitochondrial calcium uptake to assess the effect of DS16570511.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. For precise details, including buffer compositions and instrument settings, consulting the primary research articles is recommended.
Isolation of Mitochondria
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Tissue/Cell Homogenization: Tissues (e.g., rat liver, heart) or cultured cells are homogenized in an ice-cold isolation buffer containing sucrose (B13894), a buffer (e.g., HEPES or Tris-HCl), and a chelating agent (e.g., EGTA) to bind excess Ca2+.
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Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds. A low-speed spin pellets nuclei and unbroken cells. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
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Washing: The mitochondrial pellet is washed with the isolation buffer to remove contaminants.
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Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays. Protein concentration is determined using a standard method like the Biuret assay.
Measurement of Mitochondrial Calcium Uptake
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Assay Buffer: A reaction buffer is prepared, typically containing a buffer, osmotic support (e.g., sucrose or KCl), respiratory substrates (e.g., succinate (B1194679), glutamate/malate), and a phosphate (B84403) source.
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Fluorescent Dye: A Ca2+-sensitive fluorescent dye (e.g., Fluo-5N) is added to the assay buffer. The fluorescence of this dye increases upon binding to Ca2+.
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Addition of Mitochondria and Inhibitor: Isolated mitochondria and the desired concentration of DS16570511 (or vehicle control) are added to the cuvette containing the assay buffer.
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Initiation of Uptake: A known concentration of CaCl2 is added to the cuvette to initiate Ca2+ uptake by the mitochondria.
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Fluorescence Measurement: The change in fluorescence over time is monitored using a spectrofluorometer. The rate of decrease in extra-mitochondrial Ca2+ (indicated by the change in fluorescence) reflects the rate of mitochondrial Ca2+ uptake.
Measurement of Mitochondrial Membrane Potential
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Fluorescent Probe: A potentiometric fluorescent dye, such as DiSC3(5) or JC-1, is used. The fluorescence of these dyes is dependent on the mitochondrial membrane potential.
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Assay Conditions: Isolated mitochondria are incubated in an assay buffer with the fluorescent probe and the desired concentration of DS16570511.
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Energization: A respiratory substrate is added to energize the mitochondria and generate a membrane potential.
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Fluorescence Monitoring: The change in fluorescence is monitored to assess the effect of DS16570511 on the mitochondrial membrane potential.
Measurement of Oxygen Consumption
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Oxygraphy: A high-resolution respirometer or a Clark-type oxygen electrode is used to measure the rate of oxygen consumption.
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Reaction Chamber: Isolated mitochondria are placed in a sealed, temperature-controlled chamber with a respiration buffer.
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Substrate and Inhibitor Addition: Desired respiratory substrates (e.g., succinate for Complex II, glutamate/malate for Complex I) and various concentrations of DS16570511 are added.
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Data Acquisition: The rate of oxygen consumption is recorded over time to determine the inhibitory effect of DS16570511 on different parts of the electron transport chain.
Conclusion and Future Directions
DS16570511 is a valuable research tool for studying the role of mitochondrial calcium signaling. However, its utility is nuanced by its off-target effects on mitochondrial respiration and membrane potential. For drug development professionals, these findings are critical, as the lack of specificity could lead to unintended biological consequences. Researchers using DS16570511 should exercise caution in interpreting their data, and it is advisable to employ complementary approaches, such as genetic manipulation of MCU expression, to validate findings. The multifaceted mechanism of DS16570511 underscores the intricate nature of mitochondrial pharmacology and highlights the ongoing need for the development of more specific inhibitors of the mitochondrial calcium uniporter.
References
- 1. DS16570511 is a small-molecule inhibitor of the mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Multiple Inhibitory Mechanisms of DS16570511 Targeting Mitochondrial Calcium Uptake: Insights from Biochemical Analysis of Rat Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of DS16570511, a new inhibitor of mitochondrial calcium uniporter, on calcium homeostasis, metabolism, and functional state of cultured cortical neurons and isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
